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For Immediate Release

[City, State] — [Date] — This technical guide provides an in-depth analysis of the crystal structure
and lattice constant of aluminum arsenide (AlAs), a significant 11lI-V semiconductor material.
Tailored for researchers, scientists, and professionals in drug development, this document
synthesizes key data and experimental methodologies to facilitate a comprehensive
understanding of AlAs properties for advanced material science and technological applications.

Introduction to Aluminum Arsenide

Aluminum arsenide is a semiconductor with a wide, indirect bandgap of approximately 2.16
eV at room temperature.[1] It has garnered considerable interest in the fields of electronics and
optoelectronics due to its close lattice match with gallium arsenide (GaAs), enabling the
fabrication of high-quality heterostructures with minimal strain.[1][2][3] This property is pivotal
for the development of various devices, including high-electron-mobility transistors (HEMTS),
quantum well devices, solar cells, and light-emitting diodes (LEDs).[1][4][5]

Crystal Structure of Aluminum Arsenide

Aluminum arsenide crystallizes in the zincblende (or cubic sphalerite) structure, which is
characteristic of many IlI-V semiconductors.[1] This structure belongs to the F-43m space
group and is composed of two interpenetrating face-centered cubic (FCC) sublattices. One
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sublattice is occupied by aluminum atoms, and the other by arsenic atoms, with the arsenic
sublattice displaced from the aluminum sublattice by one-quarter of the body diagonal of the
cubic unit cell.

In this configuration, each aluminum atom is tetrahedrally coordinated to four arsenic atoms,
and conversely, each arsenic atom is tetrahedrally coordinated to four aluminum atoms. This
arrangement results in a stable and robust crystal structure.

Caption: A 2D representation of the tetrahedral coordination in the aluminum arsenide
zincblende crystal structure.

Lattice Constant of Aluminum Arsenide

The lattice constant (a) of a crystal is a fundamental parameter that defines the size of its unit
cell. For aluminum arsenide, the lattice constant is a critical parameter, particularly in the
context of growing epitaxial layers on substrates like GaAs. The close match in their lattice
constants minimizes defects and dislocations at the interface, leading to high-quality crystalline
structures.

Tabulated Data of Lattice Constants

The following table summarizes experimentally determined and theoretically calculated lattice
constants for aluminum arsenide under various conditions.
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Lattice Temperature Pressure
Method Reference
Constant (A) (K) (GPa)
N Room _
5.6622 Not Specified Ambient
Temperature

Experimental
5.63 (used in DFT Not Specified Ambient [3][6]

calculations)

Density
5.73 Functional 0 0 [7]
Theory (GGA)

Density
5.76 Functional 0 0 [7]
Theory (GGA)

Decreases with ] o
First-principles

increasing Not Specified Variable
DFT
pressure
Varies with ) ) )
Experimental Variable Ambient [5]
temperature

Experimental Protocols

The determination of the crystal structure and lattice constant of aluminum arsenide relies on
sophisticated experimental techniques for both material synthesis and characterization.

Crystal Synthesis

High-quality single crystals of aluminum arsenide are challenging to synthesize due to the
high melting point of AlAs (around 1700 °C) and the high reactivity of aluminum at this
temperature.[8] While early methods involved melt-growth techniques, modern approaches that
offer greater control over the crystalline quality are preferred.[8][9]

Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD): These
are the state-of-the-art techniques for growing high-purity, single-crystal thin films of AlAs.[8]
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o MBE Protocol Outline:

o A substrate, typically a GaAs wafer, is loaded into an ultra-high vacuum chamber.

o The substrate is heated to a specific temperature to ensure a clean and atomically smooth
surface.

o Effusion cells containing high-purity aluminum and arsenic are heated to produce atomic
or molecular beams of these elements.

o The beams are directed towards the heated substrate.

o The atoms impinge on the substrate surface, migrate, and incorporate into the growing
crystal lattice, forming an epitaxial layer of AlAs.

o The growth rate is typically on the order of a few micrometers per hour, allowing for
precise control of layer thickness.

e MOCVD Protocol Outline:

o Aheated substrate (e.g., GaAs) is placed in a reaction chamber.

o

Precursor gases, such as trimethylaluminum (TMA) for the aluminum source and arsine
(AsHs) for the arsenic source, are introduced into the chamber along with a carrier gas
(e.g., hydrogen).

[e]

The precursor molecules decompose at the hot substrate surface.

The liberated aluminum and arsenic atoms react to form an AlAs film on the substrate.

o

[¢]

The growth parameters, including substrate temperature, precursor flow rates, and reactor
pressure, are carefully controlled to achieve the desired film properties.

Structural Characterization

X-ray Diffraction (XRD): This is the primary and most widely used technique for determining the
crystal structure and measuring the lattice constant of crystalline materials.
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o Powder X-ray Diffraction (PXRD) Protocol Outline:

[e]

A polycrystalline sample of AlAs is finely ground to a powder to ensure random orientation
of the crystallites.

The powder is mounted on a sample holder in a diffractometer.

A monochromatic X-ray beam, typically from a copper anode (Cu Ka radiation), is directed
at the sample.

The sample is rotated, and the detector scans a range of angles (206) to collect the
diffracted X-rays.

The resulting diffraction pattern shows peaks at specific angles corresponding to the
crystallographic planes that satisfy Bragg's law (nA = 2d sin®).

By analyzing the positions of the diffraction peaks, the crystal system and the lattice
constant can be determined.

High-Resolution X-ray Diffraction (HRXRD) for Thin Films:

For epitaxial thin films of AlAs, HRXRD is employed to obtain detailed information about
the crystal quality, layer thickness, and strain state.

A highly collimated and monochromatic X-ray beam is used.

Omega-2theta (w-26) scans are performed around a specific Bragg reflection of the
substrate and the epitaxial layer.

The angular separation between the substrate and layer peaks is used to precisely
calculate the lattice constant of the AlAs film.

Reciprocal space mapping can also be performed to get a more complete picture of the
strain and relaxation in the epitaxial layer.

Logical Relationships and Workflows
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The following diagram illustrates the logical workflow from material synthesis to the

determination of its structural properties.
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Caption: Workflow from synthesis to structural analysis of aluminum arsenide.
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Conclusion

The zincblende crystal structure and the precise lattice constant of aluminum arsenide are
fundamental properties that underpin its utility in a wide array of semiconductor devices. The
ability to grow high-quality AlAs layers with a lattice constant closely matched to that of GaAs is
a key enabler for advanced heterostructure engineering. The experimental protocols outlined in
this guide, particularly MBE, MOCVD, and XRD, are crucial for the continued development and
characterization of AlAs-based materials and devices. This comprehensive overview provides a
solid foundation for researchers and professionals working with this important semiconductor
material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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